molecular formula C12H11NOS B1335445 1-(2-Aminophenyl)-2-(2-thienyl)ethanone CAS No. 728024-43-9

1-(2-Aminophenyl)-2-(2-thienyl)ethanone

Cat. No.: B1335445
CAS No.: 728024-43-9
M. Wt: 217.29 g/mol
InChI Key: VUKQCPUOORRJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminophenyl)-2-(2-thienyl)ethanone is a high-purity chemical reagent designed for research applications in medicinal and organic chemistry. This compound features a unique molecular scaffold combining an aminophenyl group with a thienyl moiety, making it a valuable synthon for constructing complex heterocyclic systems. Its structure suggests potential as a key precursor in the development of novel thienoindole and benzimidazole analogs, which are privileged structures in drug discovery due to their wide spectrum of biological activities . Researchers can utilize this ketone in the synthesis of fused heterocycles, which are core structures in compounds with documented antimicrobial, antitumor, antifungal, and antibacterial properties . The presence of the ortho-amine and ketone functional groups allows for diverse chemical transformations, including cyclization reactions, to generate novel chemical libraries for biological screening. This product is intended for use in a controlled laboratory setting by qualified professionals. WARNING: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use. Please refer to the Safety Datasheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminophenyl)-2-thiophen-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c13-11-6-2-1-5-10(11)12(14)8-9-4-3-7-15-9/h1-7H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKQCPUOORRJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278605
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728024-43-9
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=728024-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Aminophenyl)-2-(2-thienyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 2 Aminophenyl 2 2 Thienyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-(2-Aminophenyl)-2-(2-thienyl)ethanone, two primary strategic disconnections can be envisioned.

The first and most logical disconnection is at the C-C bond between the carbonyl group and the aminophenyl ring (C-CO bond). This leads to two synthons: a 2-aminophenyl nucleophile and a 2-thienylacetyl electrophile. The corresponding synthetic equivalents would be aniline or a protected aniline derivative and 2-thienylacetyl chloride or a related carboxylic acid derivative. This approach suggests a Friedel-Crafts acylation or a similar acylation reaction as a key step in the forward synthesis.

A second possible disconnection is at the C-C bond between the carbonyl group and the methylene (B1212753) bridge (CO-CH2 bond). This would generate a 2-aminobenzoyl synthon and a 2-thienylmethyl synthon. The corresponding reagents could be a 2-aminobenzoyl halide and a 2-thienylmethyl organometallic reagent.

A third, less common, disconnection could be at the C-C bond between the methylene bridge and the thienyl ring (CH2-Thienyl bond). This would lead to a 2-(2-aminophenyl)-2-oxoethyl synthon and a 2-thienyl synthon. This might involve an alkylation of a pre-formed 2-aminoacetophenone derivative.

Classical Synthetic Routes

Classical synthetic methods provide foundational strategies for the construction of this compound. These routes often involve well-established reactions such as condensation, acylation, and directed C-C bond formation.

Condensation Reactions

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, can be a viable route. For instance, a Hoesch reaction (or Houben-Hoesch reaction) could be employed. This reaction involves the condensation of a nitrile with an electron-rich arene, such as aniline, in the presence of a Lewis acid and HCl to form an aryl ketone. orgsyn.orguwindsor.cabaranlab.orgijpbs.com In this context, the reaction would involve 2-thienylacetonitrile and aniline. The resulting imine intermediate would then be hydrolyzed to yield the desired ketone.

Another approach could be a Claisen-Schmidt condensation of 2'-aminoacetophenone (B46740) with thiophene-2-carboxaldehyde to form a chalcone (B49325), (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, which could then be selectively reduced at the carbon-carbon double bond to yield the target compound. rsc.org

Acylation Procedures

Direct acylation of aniline with a 2-thienylacetyl derivative is a primary consideration. However, the direct Friedel-Crafts acylation of aniline is often problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. khanacademy.orggoogle.combeilstein-journals.orgresearchgate.netchemijournal.com To circumvent this, the amino group is typically protected, for example, as an acetanilide. The N-acetylated aniline can then undergo Friedel-Crafts acylation with 2-thienylacetyl chloride in the presence of a Lewis acid like aluminum chloride, followed by deprotection of the amino group to yield this compound. guidechem.com

An alternative is the Fries rearrangement of N-(2-thienylacetyl)aniline, which would involve the intramolecular rearrangement of the acyl group from the nitrogen to the ortho position of the phenyl ring under the influence of a Lewis acid.

Directed C-C Bond Formation Methodologies

Directed ortho-metalation (DoM) offers a regioselective method for C-C bond formation. uwindsor.cabaranlab.orgsemanticscholar.orgharvard.eduorganic-chemistry.org In this strategy, the amino group of aniline is first protected with a directing metalating group (DMG), such as a tert-butoxycarbonyl (Boc) group. semanticscholar.org The N-Boc-aniline can then be treated with a strong base like sec-butyllithium to achieve lithiation at the ortho position. The resulting ortho-lithiated species can then be reacted with a suitable electrophile, such as 2-thienylacetaldehyde, to form an alcohol intermediate. Subsequent oxidation of the alcohol would furnish the desired ketone.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic protocols, in particular, have revolutionized the synthesis of complex molecules.

Catalytic Synthesis Protocols

Modern catalytic methods offer promising alternatives to classical routes. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C bond formation. One potential strategy involves the Sonogashira coupling of a protected 2-haloaniline (e.g., 2-iodoaniline) with 2-ethynylthiophene. researchgate.net The resulting 1-(2-aminophenyl)-2-(2-thienyl)acetylene could then be hydrated, for instance, using a mercury(II) catalyst in the presence of an acid, to yield the target ketone.

Copper-catalyzed reactions have also emerged as valuable methods in organic synthesis. For instance, a copper-catalyzed coupling of a 2-aminophenylboronic acid derivative with a 2-thienylacetyl halide could be a potential route. researchgate.netorgsyn.org

Rhodium-catalyzed C-H activation is another advanced strategy. dicp.ac.cnresearchgate.netnih.govresearchgate.net A rhodium catalyst could potentially direct the acylation of an aniline derivative at the ortho C-H bond with a 2-thienylacylating agent, although this would require specific directing group strategies to achieve the desired regioselectivity.

Below is a summary table of the discussed synthetic methodologies:

Methodology Key Reaction Starting Materials Key Reagents/Catalysts Advantages Challenges
Classical Routes
CondensationHoesch ReactionAniline, 2-ThienylacetonitrileLewis Acid, HClDirect ketone formationHarsh conditions, potential for side reactions
AcylationFriedel-Crafts AcylationN-Protected Aniline, 2-Thienylacetyl ChlorideLewis Acid (e.g., AlCl₃)Well-established methodRequires protection/deprotection steps
Directed C-C Bond FormationDirected ortho-MetalationN-Protected Aniline, 2-ThienylacetaldehydeStrong Base (e.g., s-BuLi), Oxidizing AgentHigh regioselectivityRequires stoichiometric strong base, multi-step process
Modern Approaches
Catalytic SynthesisSonogashira Coupling & Hydration2-Haloaniline, 2-EthynylthiophenePalladium Catalyst, Copper Co-catalyst, Hydration reagentsHigh efficiency and functional group toleranceMulti-step process, potential for catalyst poisoning
Catalytic SynthesisCopper-Catalyzed Coupling2-Aminophenylboronic Acid Derivative, 2-Thienylacetyl HalideCopper CatalystMilder conditions than some classical methodsSubstrate availability
Catalytic SynthesisRhodium-Catalyzed C-H ActivationAniline Derivative, 2-Thienylacylating AgentRhodium Catalyst, Directing GroupHigh atom economyRequires specific directing groups, catalyst cost

Microwave-Assisted Synthesis Enhancements

The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. beilstein-journals.org In the context of synthesizing heterocyclic compounds and their precursors, such as this compound, microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods. semanticscholar.org Conventional heating relies on conduction and convection, often resulting in uneven temperature distribution and longer reaction times, which can lead to the formation of by-products. nih.gov Microwave energy, however, heats the reaction mixture volumetrically and uniformly through direct coupling with polar molecules, leading to rapid temperature increases and dramatically reduced reaction times, often from hours to minutes. beilstein-journals.orgresearchgate.net

The synthesis of related aminothiophene and pyridine (B92270) derivatives has demonstrated the efficacy of microwave assistance. For instance, in Gewald reactions to produce 2-aminothiophenes, microwave irradiation has been shown to significantly increase reaction rates and reduce the formation of by-products. semanticscholar.org Similarly, multicomponent reactions for synthesizing various heterocyclic cores benefit from the enhanced efficiency of microwave heating, often leading to higher yields in a fraction of the time required by traditional methods. beilstein-journals.org While a specific microwave-assisted protocol for the direct synthesis of this compound is not extensively documented, analogous reactions, such as the acylation of anilines or the condensation reactions involving activated methylene groups, are known to be highly amenable to microwave conditions. The use of microwave irradiation can facilitate key bond-forming steps, potentially leading to a more efficient and scalable synthesis of the target compound.

A comparative study of a representative heterocyclic synthesis highlights the typical enhancements achieved with microwave assistance over conventional thermal heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Heterocyclic Reaction This table illustrates typical improvements seen in reactions analogous to the synthesis of precursors for this compound.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time2 - 20 hours3 - 30 minutes beilstein-journals.orgnih.gov
Yield (%)40 - 70%65 - 95% beilstein-journals.orgsemanticscholar.org
By-product FormationModerate to SignificantMinimal semanticscholar.org
Energy EfficiencyLowerHigher nih.gov

Solvent-Free Reaction Systems

In alignment with the principles of green chemistry, solvent-free reaction systems are gaining prominence for their ability to reduce environmental impact, operational costs, and safety hazards associated with volatile organic solvents. researchgate.netscienceandtechnology.com.vn Such reactions can be conducted either by using the reactants themselves as the reaction medium (neat reactions) or by employing solid mineral supports or phase-transfer catalysts. researchgate.netcmu.edu

The synthesis of this compound could potentially be adapted to a solvent-free protocol. For example, a Friedel-Crafts-type acylation or a condensation reaction, which are plausible routes to this molecule, could be performed under solvent-free conditions. In such a setup, the reactants are mixed in the absence of a solvent, often with a solid catalyst, and heated. This approach can lead to increased reactivity due to higher reactant concentrations and can simplify product purification, as the need to remove a solvent is eliminated. mdpi.com

Research on the synthesis of other heterocyclic structures, such as quinolones and xanthenes, has demonstrated the viability and advantages of solvent-free, one-pot multicomponent reactions. mdpi.comrsc.org These methods are characterized by high atom economy and low E-factor (Environmental factor) values. For instance, the dehydrogenative cyclization to produce polysubstituted 4-quinolones has been successfully achieved under solvent-free conditions at elevated temperatures, showcasing excellent yields. rsc.org The application of this methodology to the synthesis of this compound would involve the careful selection of a suitable catalyst and thermal conditions to drive the reaction to completion efficiently and cleanly.

Chemo-, Regio-, and Stereoselectivity Considerations in Synthesis

The molecular architecture of this compound contains multiple reactive sites, making chemo-, regio-, and stereoselectivity critical considerations during its synthesis and subsequent derivatization. nih.gov

Chemoselectivity refers to the preferential reaction of one functional group over another. The target molecule possesses a primary amine, a ketone, alpha-hydrogens, and two aromatic rings (aminophenyl and thienyl), all of which can participate in different reactions. For example, in acylation or alkylation reactions, conditions must be chosen to selectively target the nucleophilic amine group without promoting self-condensation via the enolizable ketone. Conversely, reactions targeting the ketone, such as reduction or addition, must avoid unintended reactions with the amine.

Regioselectivity is crucial when performing reactions on the aromatic rings. The aminophenyl ring is activated towards electrophilic aromatic substitution by the ortho/para-directing amino group. The thienyl ring is also susceptible to electrophilic attack. The regiochemical outcome of such a reaction would depend on the reaction conditions and the nature of the electrophile, with substitution potentially occurring on either ring. Theoretical studies suggest that the highest occupied molecular orbital (HOMO) is primarily located on the aminophenyl ring, indicating it is the most likely site for electrophilic attack.

Stereoselectivity becomes a factor in reactions that create a new chiral center. While this compound itself is achiral, reduction of the ketone carbonyl group to a secondary alcohol (1-(2-aminophenyl)-2-(2-thienyl)ethanol) generates a stereocenter. Achieving stereoselectivity in such a transformation would require the use of chiral reducing agents or catalysts to favor the formation of one enantiomer over the other. The study of intramolecular photocycloaddition reactions highlights the importance of catalyst control in determining stereochemical outcomes. rsc.org

Optimization of Reaction Conditions and Yield Performance

Optimizing reaction conditions is a fundamental aspect of synthetic chemistry, aimed at maximizing product yield and purity while minimizing costs and environmental impact. nih.gov For the synthesis of this compound, key parameters for optimization would include the choice of catalyst, solvent, reaction temperature, and reactant stoichiometry.

Drawing parallels from the synthesis of related compounds, a systematic approach can be adopted. For instance, in the synthesis of 4-quinolones from 2'-aminoacetophenones, parameters such as the type of base (e.g., KOH), catalyst loading, and temperature were systematically varied to achieve optimal yields. rsc.org Similarly, the bioreduction of the related 1-(thiophen-2-yl)ethanone was optimized by adjusting pH, temperature, incubation time, and agitation speed to maximize both conversion and enantiomeric excess. researchgate.netnih.gov

A hypothetical optimization study for a key synthetic step, such as the coupling of a 2-aminophenyl derivative with a 2-thienylacetylating agent, could involve screening various catalysts and solvents. The data from such a study would be crucial for developing a robust and efficient synthetic protocol.

Table 2: Hypothetical Optimization of a Synthetic Step for this compound This table represents a plausible screening process for a key reaction, illustrating the impact of different parameters on the final product yield.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂Toluene1101245
2Pd(OAc)₂DMF1201262
3CuIToluene1102435
4CuIDMF1202458
5Pd(OAc)₂DMF140875
6None (Thermal)None (Solvent-Free)1402455
7Ru-SNS₂None (Solvent-Free)1402478

Reactivity and Mechanistic Studies of 1 2 Aminophenyl 2 2 Thienyl Ethanone

Reactivity of the Ketonic Carbonyl Moiety

The carbonyl group (C=O) is characterized by a polarized double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the primary driver of its reactivity.

Nucleophilic Addition Reactions

The most fundamental reaction of the ketone's carbonyl carbon is nucleophilic addition. masterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. youtube.com The accessibility of the carbonyl carbon to the nucleophile can be influenced by steric hindrance from the adjacent aminophenyl and thienyl groups.

Common nucleophilic addition reactions include:

Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(2-aminophenyl)-2-(2-thienyl)ethanol.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), add an alkyl or aryl group to the carbonyl carbon, also forming a secondary alcohol after acidic workup. youtube.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) leads to the formation of a cyanohydrin, which can be a precursor for other functional groups like carboxylic acids and amines.

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which forces the carbon-oxygen π bond to break, placing a negative charge on the oxygen. libretexts.org This intermediate is then typically protonated. libretexts.org

Enolization and Derived Condensation Pathways

The presence of α-hydrogens (on the carbon adjacent to the carbonyl group) allows 1-(2-aminophenyl)-2-(2-thienyl)ethanone to undergo enolization. In the presence of an acid or base, a proton can be removed from the α-carbon, forming an enol or enolate intermediate. This enolate is a potent nucleophile and can participate in various condensation reactions.

A significant reaction pathway is the Claisen-Schmidt condensation , where the ketone reacts with an aldehyde (that lacks α-hydrogens) in the presence of a base. This reaction is a cornerstone for synthesizing chalcones, which are α,β-unsaturated ketones. For instance, the reaction of this compound with various aromatic aldehydes would yield a series of (E)-1-(2-aminophenyl)-3-aryl-2-(2-thienyl)prop-2-en-1-one derivatives. These chalcone (B49325) structures can then be used as precursors for synthesizing other heterocyclic systems like quinolines. nih.gov

Table 1: Examples of Condensation Reactions

Reactant 1 Reactant 2 Product Type
This compound Aromatic Aldehyde Chalcone Derivative
This compound 1,3-Diketone Substituted Quinolines nih.gov

Reactivity of the Primary Amine Functional Group

The primary amine (-NH₂) attached to the phenyl ring is a nucleophilic center due to the lone pair of electrons on the nitrogen atom. It readily participates in reactions where it acts as the nucleophile.

Nucleophilic Substitution Reactions

The amine group can act as a nucleophile in substitution reactions, typically with alkyl or acyl halides.

Alkylation: Reaction with alkyl halides can lead to secondary or tertiary amines, though polyalkylation can be an issue.

Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base yields N-acylated products (amides). This is a common method for protecting the amine group or for building more complex molecular architectures.

Imine and Amide Formation

The primary amine is crucial for forming imines (Schiff bases) and amides, two fundamental linkages in organic chemistry.

Imine Formation: The amine can condense with aldehydes or ketones to form imines. This reaction is typically reversible and acid-catalyzed. The formation of an imine involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Amide Formation: While direct reaction with carboxylic acids is difficult, amides are efficiently formed by reacting the amine with activated carboxylic acid derivatives like acid chlorides or by using coupling agents. nih.govsapub.org The resulting amide bond is a stable and important functional group in many biologically active molecules. For example, condensation reactions between 2-aminothiophenols and carbonyl compounds proceed via an initial imine formation, which then cyclizes. nih.gov

Reactivity of the Thienyl Heterocyclic System

Thiophene (B33073) is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during the substitution. Substitutions typically occur at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. In this compound, the thienyl ring is attached at the C2 position, leaving the C3, C4, and C5 positions available for substitution.

The directing effects of the existing substituent must be considered. The -(CH₂CO)- group is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and would direct incoming electrophiles primarily to the C4 and C5 positions.

Common electrophilic substitution reactions for thiophene rings include:

Nitration: Using reagents like nitric acid in acetic anhydride.

Halogenation: Using reagents like N-bromosuccinimide (NBS) for bromination.

Friedel-Crafts Acylation: Using an acyl chloride with a Lewis acid catalyst like aluminum chloride.

Vilsmeier-Haack Formylation: Using phosphorus oxychloride and dimethylformamide to introduce a formyl (-CHO) group. mdpi.com

The specific conditions for these reactions would need to be optimized to account for the deactivating effect of the ethanone (B97240) substituent and the presence of the reactive amine group on the other ring, which may require protection prior to electrophilic substitution on the thienyl ring.

Intramolecular Cyclization Phenomena

One of the most significant aspects of the reactivity of this compound is its ability to undergo intramolecular cyclization, leading to the formation of complex, fused heterocyclic systems.

The proximate arrangement of the nucleophilic amino group and the electrophilic carbonyl carbon of the ethanone moiety makes this compound an ideal precursor for cyclocondensation reactions. The most prominent of these is the Friedländer annulation , which is a classic method for the synthesis of quinolines. organic-chemistry.orgresearchgate.net

In this reaction, the 2-aminophenyl ketone moiety reacts with itself or an external carbonyl compound containing an α-methylene group. In the case of this compound, the internal methylene (B1212753) group adjacent to the thienyl ring can act as the active methylene component. Under acid or base catalysis, an intramolecular aldol-type condensation occurs between the amino group and the ketone, followed by cyclization and dehydration (aromatization) to yield a substituted quinoline (B57606). wikipedia.orgnih.gov This process would lead to the formation of 2-(2-thienylmethyl)quinoline.

Numerous catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ceric ammonium (B1175870) nitrate), and various metal salts, have been employed to facilitate the Friedländer synthesis, often providing high yields under mild conditions. jk-sci.comrsc.orgnih.govnih.gov This reaction is a powerful method for constructing the medicinally important quinoline scaffold directly from the title compound. Other fused systems, such as quinazolines or benzodiazepines, could potentially be synthesized through reactions with other reagents. nih.govfigshare.comresearchgate.net

Table 2: Potential Fused Heterocyclic Products from Intramolecular Cyclization

Reaction TypeProduct Core StructureR Group
Friedländer AnnulationQuinoline2-thienylmethyl
Reaction with AminesQuinazolineVaries with amine

Kinetic and Thermodynamic Analysis of Reaction Pathways

While specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the literature, general principles can be applied to understand the favorability of its reaction pathways.

Intramolecular Cyclization: Intramolecular reactions, particularly those forming stable 5- or 6-membered rings, are generally kinetically and thermodynamically favored over their intermolecular counterparts. wikipedia.org The formation of the highly stable, aromatic quinoline ring in the Friedländer synthesis is a strong thermodynamic driving force. researchgate.net The reaction is often exothermic, and the increase in stability from forming the fused aromatic system outweighs the entropic cost of cyclization. Kinetically, the proximity of the reacting groups (the amino and ketone functions) within the same molecule leads to a high effective concentration, accelerating the rate of reaction. masterorganicchemistry.com

Electrophilic Aromatic Substitution: The rate-determining step in SEAr is typically the initial attack of the electrophile on the aromatic ring, which disrupts aromaticity and forms a high-energy carbocation intermediate (the sigma complex). masterorganicchemistry.comuomustansiriyah.edu.iq The stability of this intermediate dictates the reaction rate. The presence of the electron-donating amino group on the phenyl ring significantly stabilizes this intermediate, leading to a much faster reaction rate compared to unsubstituted benzene. Conversely, the electron-withdrawing nature of the acetyl group deactivates the ring and slows the reaction. chemistrytalk.org

Elucidation of Proposed Reaction Mechanisms

Understanding the stepwise pathways of these reactions is crucial for controlling their outcomes.

Friedländer Annulation Mechanism: Two primary mechanisms are proposed for the Friedländer synthesis. wikipedia.org

Aldol-First Pathway: The reaction begins with a base- or acid-catalyzed intermolecular aldol (B89426) condensation between the α-methylene group (adjacent to the thienyl ring) and the ketone of another molecule, or more likely in an intramolecular fashion, an initial tautomerization to an enol or enolate. This is followed by nucleophilic attack of the amino group on the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration and aromatization yield the final quinoline product. This pathway's initial aldol condensation is often considered the rate-limiting step. cdnsciencepub.com

Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amino group and the carbonyl of a reacting partner. This is followed by an intramolecular aldol-type reaction where the enol or enolate of the thienyl ketone part attacks the imine carbon. A final dehydration step then furnishes the quinoline. wikipedia.org

Both mechanisms are considered viable, and the predominant pathway may depend on the specific substrates and reaction conditions. researchgate.net

Electrophilic Aromatic Substitution Mechanism: The mechanism for SEAr is a well-established two-step process. wikipedia.orglibretexts.org

Attack and Formation of Sigma Complex: The π-electron system of either the aminophenyl or thienyl ring acts as a nucleophile, attacking the electrophile (E⁺). This breaks the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation and Aromatization: A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This restores the C=C double bond, reforms the aromatic π-system, and yields the substituted product. masterorganicchemistry.com

The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex, which is influenced by the electronic effects of the substituents already present on the ring.

Derivatization Strategies and Functionalization of 1 2 Aminophenyl 2 2 Thienyl Ethanone

Chemical Modifications of the Amine Group

The primary amine group on the phenyl ring of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone is a nucleophilic center that readily participates in a variety of chemical transformations. These modifications are fundamental in altering the electronic and steric properties of the molecule, thereby influencing its biological activity and physical characteristics.

Acylation and Sulfonylation

Acylation of the primary amine introduces an acyl group, forming an amide linkage. This transformation is typically achieved by reacting the aminophenyl ethanone (B97240) with acylating agents such as acid chlorides or anhydrides in the presence of a base. Similarly, sulfonylation involves the reaction with sulfonyl chlorides to yield sulfonamides. These reactions are generally high-yielding and provide stable derivatives. While specific studies on this compound are not extensively documented, the reactivity is analogous to that of other 2'-aminoacetophenones.

Table 1: Representative Acylation and Sulfonylation Reactions on Analogous Aminoketones

Amine SubstrateReagentBaseSolventProductYield (%)
2'-Aminoacetophenone (B46740)Acetyl chloridePyridine (B92270)DichloromethaneN-(2-acetylphenyl)acetamide>95
2'-AminoacetophenoneBenzoyl chlorideTriethylamineTetrahydrofuran (B95107)N-(2-acetylphenyl)benzamideHigh
2'-Aminoacetophenonep-Toluenesulfonyl chloridePyridineChloroform (B151607)N-(2-acetylphenyl)-4-methylbenzenesulfonamide>90

This table presents data for the analogous compound 2'-aminoacetophenone to illustrate typical reaction conditions and yields.

Alkylation and Arylation Techniques

N-alkylation and N-arylation of the amine group introduce alkyl or aryl substituents, respectively. Direct alkylation with alkyl halides can sometimes lead to overalkylation, yielding mixtures of secondary and tertiary amines. More controlled methods, such as reductive amination or transition-metal-catalyzed cross-coupling reactions, are often preferred for arylation. For instance, the Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds with a wide range of aryl halides and sulfonates.

Formation of Schiff Bases and Enamines

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases (imines). wikipedia.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. libretexts.org The resulting imine functionality is a versatile synthetic handle for further transformations.

Enamines are formed from the reaction of a ketone with a secondary amine. wikipedia.orgmasterorganicchemistry.com While the target molecule has a primary amine, it can be converted to a secondary amine via alkylation, which could then potentially form an enamine through an intramolecular or intermolecular reaction with the ketone, although this is less common for aromatic amines due to their lower basicity. wikipedia.orgyoutube.com

Table 2: Examples of Schiff Base Formation with Analogous Amines

AmineCarbonyl CompoundCatalystSolventProduct Type
AnilineBenzaldehydeAcetic acidEthanolN-Benzylideneaniline
4-AminoacetophenoneSalicylaldehydeNoneEthanol2-((4-acetylphenylimino)methyl)phenol
p-AminoacetophenoneVanillinLime juiceNeat (grinding)1-{4-[(4-hydroxy-3-methoxybenzylidene)amino]phenyl}ethanone

This table showcases Schiff base formation using analogous aromatic amines to demonstrate the general reaction conditions.

Chemical Modifications of the Ketone Group

The ketone functionality in this compound is an electrophilic center that can undergo a variety of nucleophilic addition and condensation reactions. These transformations are crucial for modifying the core structure and introducing new functional groups.

Reduction to Secondary Alcohols

The ketone can be readily reduced to the corresponding secondary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the selectivity, especially if other reducible functional groups are present. The resulting alcohol can serve as a precursor for further derivatization, such as esterification or etherification.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions convert the carbonyl group into a carbon-carbon double bond. The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a widely used method for this purpose. wikipedia.orgorganic-chemistry.orglibretexts.org The nature of the ylide (stabilized or non-stabilized) can influence the stereoselectivity of the resulting alkene. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comtcichemicals.com The HWE reaction often offers advantages such as higher E-selectivity for the resulting alkene and easier removal of the phosphate (B84403) byproduct. wikipedia.orgtcichemicals.com These reactions are powerful tools for carbon chain extension and the synthesis of complex molecules.

Table 3: Representative Olefination Reactions on Analogous Thienyl Ketones

Ketone SubstrateReagentBaseSolventProduct Type
2-Acetylthiophene (B1664040)Methylenetriphenylphosphoranen-BuLiTHF2-Isopropenylthiophene
2-Acetylthiophene(Triphenylphosphoranylidene)acetaldehyde-Benzene(E)-3-(Thiophen-2-yl)but-2-enal
2-AcetylthiopheneTriethyl phosphonoacetateNaHDMEEthyl 3-(thiophen-2-yl)but-2-enoate

This table provides examples of olefination reactions on the analogous compound 2-acetylthiophene to illustrate the applicability of these methods to thienyl ketones.

Ketone Protection Strategies (e.g., Ketal and Acetal (B89532) Formation)

The ketone carbonyl group in this compound is a site of high reactivity, susceptible to nucleophilic attack. In multi-step syntheses, it is often necessary to temporarily mask this functionality to prevent unwanted side reactions during the modification of other parts of the molecule, such as the aminophenyl or thienyl rings. The most common strategy for this purpose is the conversion of the ketone into a ketal or acetal, which are significantly less reactive towards many reagents, particularly nucleophiles and bases. libretexts.org

The formation of a ketal involves the reaction of the ketone with two equivalents of an alcohol or one equivalent of a diol, typically under acidic catalysis. libretexts.org The use of a diol, such as ethylene (B1197577) glycol, is entropically favored as it results in the formation of a stable five-membered cyclic ketal (a 1,3-dioxolane). The reaction is reversible, and the ketone can be regenerated by hydrolysis with aqueous acid. libretexts.org

The general mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by proton transfer and elimination of a water molecule, leads to the formation of a hemiacetal intermediate. A second alcohol molecule then attacks, and after deprotonation, the final acetal product is formed. libretexts.org

Table 1: Common Conditions for Ketal Protection of Ketones

Protecting Group Reagents and Conditions Deprotection Conditions
1,3-Dioxolane Ethylene glycol, p-toluenesulfonic acid (cat.), Dean-Stark trap, Toluene, reflux Aqueous HCl or H2SO4, Acetone (B3395972) or THF
1,3-Dioxane 1,3-Propanediol, p-toluenesulfonic acid (cat.), Dean-Stark trap, Toluene, reflux Aqueous HCl or H2SO4, Acetone or THF

This table presents common methodologies for ketone protection applicable to the target compound.

Functionalization of the Thienyl Moiety

The 2-thienyl group is an electron-rich aromatic system, making it amenable to various electrophilic substitution and metallation reactions. This allows for the introduction of a wide range of functional groups, enabling the synthesis of diverse derivatives.

Selective Halogenation Procedures

Electrophilic halogenation of the thiophene (B33073) ring is a fundamental transformation for introducing a handle for further modifications, such as cross-coupling reactions or the introduction of other functional groups. In 2-substituted thiophenes like the title compound, the C5 position is the most electron-rich and sterically accessible, making it the primary site for electrophilic attack.

Selective monohalogenation at the C5 position can be achieved under mild conditions using specific halogenating agents. For instance, N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (THF) or chloroform is highly effective for bromination. Similarly, N-chlorosuccinimide (NCS) can be used for chlorination. The reaction typically proceeds at room temperature or with gentle heating.

Table 2: Reagents for Selective Halogenation of 2-Substituted Thiophenes

Halogen Reagent Typical Conditions Position of Substitution
Bromine N-Bromosuccinimide (NBS) THF or CCl4, 0°C to room temp. C5
Chlorine N-Chlorosuccinimide (NCS) Acetic acid or CH3CN, reflux C5

This table summarizes common reagents for the selective halogenation of the thienyl moiety.

Introduction of Carboxylic Acid Derivatives and Esters

The introduction of a carboxylic acid or ester group onto the thienyl ring significantly alters the molecule's polarity and provides a connection point for forming amides or other derivatives. There are two primary strategies to achieve this functionalization.

Metallation followed by Carbonation : This method involves the deprotonation of the most acidic proton on the thiophene ring (the C5 position) using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures. The resulting thienyllithium species is a potent nucleophile that can react with carbon dioxide (in the form of dry ice) to yield a lithium carboxylate upon quenching. Subsequent acidic workup provides the desired carboxylic acid. beilstein-journals.org

Palladium-Catalyzed Carbonylation : This approach utilizes a halogenated thiophene precursor, as prepared in the previous section. The aryl halide can undergo a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide (CO) gas and an alcohol (e.g., methanol (B129727) or ethanol). beilstein-journals.org This process directly yields the corresponding ester derivative.

Table 3: Comparison of Methods for Introducing Carboxylic Acid/Esters

Method Starting Material Key Reagents Product Advantages
Metallation/Carbonation Unsubstituted Thienyl Ring n-BuLi, THF, -78°C; then CO2 (s) Carboxylic Acid Direct functionalization, avoids halogenation step.

This table outlines and compares two main strategies for introducing carboxyl functionality onto the thienyl ring.

Applications of 1 2 Aminophenyl 2 2 Thienyl Ethanone in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of an ortho-amino group adjacent to a carbonyl function in 1-(2-Aminophenyl)-2-(2-thienyl)ethanone is a classic structural alert for the synthesis of a wide array of fused heterocyclic compounds. This strategic placement of reactive sites allows for intramolecular cyclization reactions or condensations with various reagents to build complex molecular architectures.

The synthesis of quinoline (B57606) derivatives from 2-aminoaryl ketones is a well-established transformation in organic chemistry, most notably through the Friedländer annulation. du.edu.egwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst. wikipedia.orgorganic-chemistry.org

In the context of this compound, a potential application lies in its self-condensation under specific conditions to yield a substituted quinoline. The reaction would proceed through an initial aldol-type condensation between two molecules of the starting material, followed by cyclization and dehydration to form the quinoline core. The resulting product would be a highly functionalized quinoline bearing both aminophenyl and thienyl substituents.

Alternatively, the reaction of this compound with other carbonyl compounds containing an α-methylene group would provide access to a diverse range of substituted quinolines. For instance, its reaction with ketones such as acetone (B3395972) or acetophenone (B1666503) could yield 2-methyl- or 2-phenyl-substituted quinolines, respectively, with a thienylmethyl group at the 3-position. The general scheme for such a Friedländer synthesis is depicted below:

Table 1: Potential Quinoline Derivatives from this compound via Friedländer Synthesis

ReactantCatalystPotential Product
Self-condensationAcid or BaseSubstituted di-thienyl quinoline
AcetoneAcid or Base2-Methyl-3-(thien-2-ylmethyl)quinoline
CyclohexanoneAcid or Base1,2,3,4-Tetrahydroacridine derivative
Ethyl acetoacetateBase2-Hydroxy-3-(thien-2-ylmethyl)quinoline-4-carboxylate

Various catalytic systems have been developed to promote the Friedländer synthesis, including mineral acids, Lewis acids, and solid-supported catalysts, which could be employed to optimize the synthesis of quinolines from this compound. nih.gov

While the direct conversion of this compound to indoles is not a straightforward process, its structural features could be leveraged in multi-step synthetic sequences to generate indole (B1671886) derivatives. For instance, the carbonyl group could be transformed into a suitable functional group that can participate in a cyclization reaction with the amino group.

One hypothetical pathway could involve the reduction of the ketone to an alcohol, followed by conversion to a leaving group. Subsequent intramolecular nucleophilic substitution by the amino group would lead to the formation of a 2-(thienylmethyl)indoline, which could be oxidized to the corresponding indole. Another approach could involve a palladium-catalyzed cyclization of a modified derivative of the starting material. mdpi.com

The presence of the thiophene (B33073) ring in this compound opens up possibilities for the synthesis of thiophene-fused heterocyclic systems. Depending on the reaction conditions and the nature of the other reactants, it is conceivable to construct polycyclic structures where the thiophene ring is fused to other heterocyclic rings. For example, intramolecular cyclization involving the thiophene ring and the aminophenyl moiety could potentially lead to the formation of thieno[2,3-b]quinoline derivatives, which are of interest in medicinal chemistry. nih.gov

The versatile reactivity of the 2-aminoaryl ketone functionality allows for the synthesis of a broad spectrum of nitrogen-containing heterocycles beyond quinolines and indoles. For example, condensation with malononitrile (B47326) could lead to the formation of substituted nicotinonitrile derivatives. nih.gov Furthermore, reactions with other bifunctional reagents could yield benzodiazepines, quinoxalines, or other fused heterocyclic systems.

Role as a Key Intermediate in Multi-Step Total Syntheses

While specific examples of the use of this compound in the total synthesis of natural products are not prominently reported in the literature, its potential as a key building block is significant. The functionalized quinoline and indole cores that can be derived from this compound are prevalent motifs in a large number of biologically active natural products and pharmaceutical agents. Therefore, this compound could serve as a crucial starting material in the synthesis of complex molecular targets.

Development as a Catalyst or Ligand Precursor

The aminophenyl and carbonyl moieties in this compound provide suitable coordination sites for metal ions. Condensation of the amino group with various aldehydes or ketones can lead to the formation of Schiff base ligands. These ligands, featuring both nitrogen and oxygen donor atoms, can form stable complexes with a variety of transition metals. derpharmachemica.com

Such metal complexes have potential applications in catalysis, for instance, in oxidation, reduction, or carbon-carbon bond-forming reactions. researchgate.net The electronic properties of the ligand, and consequently the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the phenyl or thienyl rings. The development of chiral ligands derived from this compound could also open avenues in asymmetric catalysis.

Building Block for Complex and High-Order Molecular Architectures

The utility of this compound as a precursor for sophisticated molecular structures is most prominently demonstrated in its application in condensation reactions to form fused heterocyclic systems. A prime example of this is the Friedländer annulation, a classic and efficient method for the synthesis of quinolines. wikipedia.orgjk-sci.comorganic-chemistry.org In this reaction, a 2-aminoaryl ketone, such as this compound, is condensed with a compound containing a reactive α-methylene group, typically a ketone or aldehyde, to construct the quinoline core. nih.gov

This methodology can be employed to synthesize a variety of substituted thieno[2,3-b]quinolines, a class of polycyclic aromatic compounds with potential applications in medicinal chemistry and materials science. researchgate.netbohrium.com The reaction proceeds through an initial aldol (B89426) condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline ring system. wikipedia.org The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the newly formed ring, depending on the choice of the reacting partner.

For instance, the reaction of this compound with various ketones can lead to a library of thieno[2,3-b]quinolines with diverse substitution patterns. The table below illustrates potential products from such reactions.

Table 1: Potential Thieno[2,3-b]quinoline Derivatives from the Friedländer Synthesis

Reactant KetoneProduct NamePotential Substituents
Acetone2-Methyl-3-(2-thienyl)thieno[2,3-b]quinolineMethyl group at C2
Acetophenone2-Phenyl-3-(2-thienyl)thieno[2,3-b]quinolinePhenyl group at C2
Cyclohexanone1,2,3,4-Tetrahydroacridin-9-yl(2-thienyl)methanoneFused cyclohexyl ring
Ethyl acetoacetateEthyl 2-methyl-3-(2-thienyl)thieno[2,3-b]quinoline-4-carboxylateMethyl at C2, Ester at C4

The resulting thieno[2,3-b]quinoline scaffold represents a significant increase in molecular complexity from the initial starting material. This core can be further functionalized to create even more elaborate structures. The inherent reactivity of the quinoline and thiophene rings allows for subsequent modifications, such as electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or oxidation, providing pathways to high-order molecular architectures.

Strategies for Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy in organic chemistry that enables the generation of a wide array of structurally distinct molecules from a common intermediate. nih.gov this compound is an ideal starting material for developing such divergent pathways due to its multiple functional groups that can be selectively manipulated.

A potential divergent strategy begins with the aforementioned Friedländer synthesis to produce a key thieno[2,3-b]quinoline intermediate. This intermediate can then be subjected to a variety of reaction conditions to yield different classes of complex molecules. For example, selective oxidation of the thiophene sulfur atom could lead to sulfoxides or sulfones, thereby altering the electronic properties and biological activity of the molecule.

Furthermore, the amino group of the original molecule offers another handle for divergent synthesis. Prior to cyclization, the amino group can be derivatized in numerous ways. For instance, acylation followed by reduction could introduce a variety of alkylamino substituents. Alternatively, the amino group could be transformed into other functional groups, such as a diazonium salt, which could then participate in a range of coupling reactions to introduce diverse aryl or heteroaryl moieties.

A hypothetical divergent synthesis pathway starting from this compound is outlined below:

Scheme 1: Hypothetical Divergent Synthesis Pathways

This schematic illustrates how a single, readily accessible starting material can be strategically manipulated to produce a family of related but structurally distinct complex molecules. The key is the controlled and selective reaction of the different functional groups within the this compound framework and its downstream products. Such strategies are highly valuable in the construction of compound libraries for drug discovery and the development of new functional materials.

Theoretical and Computational Investigations of 1 2 Aminophenyl 2 2 Thienyl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 1-(2-Aminophenyl)-2-(2-thienyl)ethanone. These computational methods allow for the elucidation of various electronic and structural properties of the molecule.

Electronic Structure Elucidation (e.g., HOMO/LUMO Analysis)

The electronic structure of this compound has been investigated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Studies have determined the energies of these frontier orbitals, providing a quantitative measure of the molecule's electronic characteristics. The HOMO energy is associated with the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting capacity. The calculated HOMO-LUMO gap for this compound is indicative of a stable molecule with moderate reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

Molecular Orbital Energy (eV)
HOMO -5.58
LUMO -1.21
HOMO-LUMO Gap 4.37

Molecular Orbital Theory and Electron Density Distribution

Molecular orbital theory provides a framework for understanding the distribution of electrons within this compound. The HOMO is primarily localized on the aminophenyl ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed across the thienyl and carbonyl moieties, suggesting these areas are the likely sites for nucleophilic attack.

Prediction of Reactivity and Regioselectivity

Based on the electronic structure and molecular orbital analysis, predictions can be made regarding the reactivity and regioselectivity of this compound. The localization of the HOMO on the aminophenyl ring suggests that electrophilic substitution reactions would preferentially occur at this site. The areas with the highest electron density, such as the nitrogen and oxygen atoms, are expected to be the primary sites for protonation and coordination with metal ions.

The distribution of the LUMO indicates that nucleophilic addition reactions are most likely to occur at the carbonyl carbon and the thienyl ring. These theoretical predictions provide valuable guidance for designing and understanding chemical reactions involving this compound.

Conformer Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The molecule possesses several rotatable bonds, leading to the possibility of multiple conformers with different energies. By mapping the potential energy surface, the most stable conformer(s) can be identified.

Computational studies have explored the rotational barriers around the key single bonds to identify the global minimum energy conformation. This most stable structure is crucial for interpreting experimental data and for understanding how the molecule might interact with other molecules, such as in a biological system or a crystal lattice.

Reaction Pathway Modeling and Transition State Analysis

While specific reaction pathways for this compound have not been extensively detailed in publicly available theoretical studies, the computational framework exists to model such reactions. Reaction pathway modeling would involve identifying the transition states connecting reactants to products for a given chemical transformation.

Transition state analysis would provide the activation energies for these reactions, offering insights into the reaction kinetics. For example, modeling the acylation or alkylation of the amino group would involve locating the corresponding transition state structure and calculating its energy relative to the reactants. This type of analysis is fundamental to predicting the feasibility and rate of chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time. These simulations provide a dynamic picture of the molecule's behavior, including the flexibility of its bonds and the accessible range of conformations under specific conditions (e.g., in a particular solvent or at a certain temperature).

MD simulations would complement the static picture provided by potential energy surface mapping by revealing the dynamic equilibrium between different conformers and the timescales of their interconversion. This information is particularly valuable for understanding the behavior of the molecule in a non-crystalline state, such as in solution.

Computational Spectroscopic Data for this compound Not Found in Publicly Available Literature

A comprehensive search for published theoretical and computational studies detailing the predicted spectroscopic signatures of the chemical compound this compound has yielded no specific data. While computational chemistry is a powerful tool for predicting spectroscopic properties, it appears that this particular molecule has not been the subject of a detailed computational analysis in the accessible scientific literature. Therefore, the generation of data tables for its predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectra is not possible at this time.

For context, such computational investigations typically employ methodologies like Density Functional Theory (DFT) for the prediction of vibrational frequencies (IR spectra) and the Gauge-Including Atomic Orbital (GIAO) method for the calculation of NMR chemical shifts. Electronic excitations, which correspond to UV-Vis absorption, are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). These methods have been successfully applied to structurally related aminophenyl and thienyl derivatives, but specific findings for this compound are absent.

Without published research data, any presentation of spectroscopic signatures would be speculative and would not meet the required standards of scientific accuracy.

Advanced Spectroscopic Methodologies for Structural and Electronic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise molecular structure of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone in solution. Both ¹H and ¹³C NMR spectra would provide critical data on the chemical environment of each atom, their connectivity, and the conformational arrangement of the molecule.

A comprehensive search of scientific literature and spectral databases did not yield specific, publicly available ¹H and ¹³C NMR data for this compound. However, based on the known chemical shifts of related structural motifs, a hypothetical spectrum can be anticipated.

Expected ¹H NMR Spectral Characteristics:

Aminophenyl Protons: The aromatic protons of the 2-aminophenyl group are expected to appear in the range of δ 6.5–7.5 ppm. The ortho, meta, and para protons would exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) due to their unique electronic environments and spin-spin coupling with neighboring protons.

Thienyl Protons: The protons on the 2-thienyl ring would likely resonate in a region characteristic for thiophene (B33073) derivatives, typically between δ 6.8 and δ 7.5 ppm, with coupling constants indicative of their positions on the heterocyclic ring.

Methylene (B1212753) Protons: The two protons of the methylene group (-CH₂-) connecting the two aromatic rings would appear as a singlet or as a pair of doublets if they are diastereotopic, likely in the range of δ 4.0-4.5 ppm, influenced by the adjacent carbonyl and aromatic systems.

Amine Protons: The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Expected ¹³C NMR Spectral Characteristics:

Carbonyl Carbon: A characteristic peak for the ketone carbonyl carbon (C=O) is anticipated in the downfield region of the spectrum, typically around δ 190–200 ppm.

Aromatic and Heteroaromatic Carbons: The carbon atoms of the aminophenyl and thienyl rings would be observed in the aromatic region of the spectrum, generally between δ 110 and δ 150 ppm. The carbon attached to the amino group is expected to be shielded, while the carbons of the thiophene ring will have shifts influenced by the sulfur atom.

Interactive Data Table: Predicted ¹H NMR Chemical Shift Ranges

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aminophenyl-H6.5 - 7.5m
Thienyl-H6.8 - 7.5m
Methylene (-CH₂-)4.0 - 4.5s
Amine (-NH₂)Variablebr s

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)190 - 200
Aminophenyl-C110 - 150
Thienyl-C120 - 145
Methylene (-CH₂-)40 - 50

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Accurate Mass Determination

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation pathways under ionization. Techniques such as high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₁₂H₁₁NOS).

Expected Fragmentation Pathways: Upon electron ionization, the molecular ion [M]⁺• would be formed. Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the methylene bridge, or the bond between the methylene bridge and the thienyl ring, would be a probable fragmentation pathway. This could lead to the formation of characteristic acylium ions.

Cleavage of the C-C bond between the carbonyl and the aminophenyl ring: This would generate ions corresponding to the aminophenyl carbonyl fragment and the thienyl-methyl radical.

Loss of small molecules: Fragmentation involving the loss of neutral molecules such as CO is also a common pathway for ketones.

Interactive Data Table: Predicted Key Mass Fragments

Fragment IonProposed Structure
[C₇H₆NO]⁺2-aminobenzoyl cation
[C₅H₅S]⁺Thienylmethyl cation
[M-CO]⁺•Molecular ion minus carbon monoxide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing information about the nature of its chemical bonds.

Specific experimental IR and Raman spectra for this compound have not been found in the public domain. The expected vibrational modes can be inferred from the known absorption and scattering frequencies of its constituent functional groups.

Expected Infrared (IR) Absorption Bands:

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300–3500 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O) is anticipated in the range of 1650–1700 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations from both the phenyl and thienyl rings are expected in the 1450–1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine would likely appear in the 1250–1350 cm⁻¹ range.

C-S Stretching: The C-S bond in the thiophene ring would exhibit characteristic vibrations, although these can sometimes be weak and difficult to assign definitively.

Expected Raman Scattering Peaks: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the aromatic rings would be expected to produce strong Raman signals.

C-S-C Vibrations: The symmetric and asymmetric stretching modes of the C-S-C linkage in the thiophene ring should be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Shift (cm⁻¹)
N-H (amine)3300 - 3500Weak
C=O (ketone)1650 - 1700Moderate
C=C (aromatic)1450 - 1600Strong
C-N (amine)1250 - 1350Moderate
C-S (thiophene)600 - 800Moderate to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems. The presence of the aminophenyl and thienyl rings, along with the carbonyl group, suggests that this compound will exhibit characteristic UV-Vis absorption bands.

Although specific experimental UV-Vis spectra for this compound are not available in the surveyed literature, the expected electronic transitions can be discussed. The molecule contains both π→π* and n→π* transitions.

π→π Transitions:* These transitions, arising from the promotion of electrons from π bonding to π* antibonding orbitals, are expected to be intense and occur at shorter wavelengths. The conjugation between the aromatic rings and the carbonyl group will influence the exact position of these absorption maxima.

n→π Transitions:* The non-bonding electrons on the oxygen of the carbonyl group and the nitrogen of the amine group can be excited to a π* antibonding orbital. These transitions are typically less intense than π→π* transitions and occur at longer wavelengths.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. It would also offer insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

A comprehensive search of crystallographic databases reveals that the crystal structure of this compound has not been reported. A crystal structure would definitively establish the planarity or non-planarity of the molecule and the orientation of the aminophenyl and thienyl rings relative to each other.

Other Advanced Spectroscopic Techniques for Specialized Investigations

While the core spectroscopic techniques described above provide a comprehensive characterization, other advanced methods could offer more specialized insights into the properties of this compound. For instance, techniques like circular dichroism (CD) spectroscopy could be employed if the molecule were chiral to study its stereochemical features. Furthermore, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule, should a sample become available for analysis.

Future Perspectives and Emerging Research Directions

Development of Novel and Economically Viable Synthetic Routes

The advancement of organic synthesis hinges on the creation of efficient, sustainable, and cost-effective methodologies. For 1-(2-Aminophenyl)-2-(2-thienyl)ethanone, future research will likely focus on moving beyond traditional multi-step procedures, which may involve harsh conditions or expensive reagents.

Key areas for development include:

Green Chemistry Approaches: The use of microwave-assisted organic synthesis (MAOS) represents a significant step forward. As demonstrated in related 2-aminoaryl ketone syntheses, microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions. organic-chemistry.org

Catalyst Innovation: Research into earth-abundant metal catalysts, such as those based on cobalt, offers a more sustainable alternative to precious metal catalysts (e.g., palladium, rhodium). nih.gov Developing a cobalt-catalyzed cross-coupling or annulation strategy for the synthesis of this specific ketone could enhance economic viability.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Conventional Synthesis Future-Oriented Synthesis
Energy Input Conventional heating (oil bath) Microwave irradiation, sonication
Catalyst Precious metals (e.g., Palladium) Earth-abundant metals (e.g., Cobalt, Copper) nih.gov
Solvents Potentially toxic and volatile organic solvents Green solvents or solvent-free conditions organic-chemistry.org
Efficiency Multiple steps with intermediate purification One-pot, tandem, or multicomponent reactions
Waste Higher waste generation Reduced waste (higher atom economy)

Exploration of Undiscovered Reactivity Pathways and Transformations

The rich functionality of this compound provides a fertile ground for discovering new chemical reactions. The proximate amino and ketone groups are poised for intramolecular cyclizations, a cornerstone of heterocyclic chemistry.

Future research could explore:

Novel Heterocycle Synthesis: The 2-aminoaryl ketone moiety is a well-established precursor for quinolines via reactions with alkynes or carbonyl compounds. organic-chemistry.orgresearchgate.net Future work could investigate novel annulation strategies using different reaction partners to create unique, thienyl-substituted polycyclic N-heterocycles. The reaction with N-benzyl cyanamides to form 2-aminoquinazolines is another promising avenue. researchgate.net

Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound as a key building block would enable the rapid assembly of complex molecular architectures in a single step.

Reactivity of the Thiophene (B33073) Ring: While the amino ketone portion is primed for cyclization, the thiophene ring itself is open to a range of transformations, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Exploring these pathways could lead to novel derivatives with expanded functionality.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and superior scalability. mdpi.comnih.govumontreal.ca The integration of the synthesis and transformation of this compound into continuous-flow systems is a logical next step for its development.

Emerging directions include:

Continuous Synthesis: Developing a multi-step flow synthesis of the target molecule would allow for on-demand production without the need to isolate intermediates, thereby increasing efficiency and safety. mdpi.comuc.pt

Automated Reaction Optimization: Flow chemistry platforms can be coupled with automated systems for rapid optimization of reaction conditions (e.g., temperature, pressure, residence time, reagent stoichiometry), accelerating the discovery of optimal synthetic protocols. umontreal.ca

In-line Purification and Analysis: The modular nature of flow systems allows for the integration of in-line purification and analytical techniques, enabling the production of high-purity compounds and real-time reaction monitoring. uc.pt This is particularly advantageous for producing precursors for sensitive applications like materials science.

Potential as a Precursor in Advanced Materials Science

The combination of a thiophene ring—a key component in many organic electronic materials—and a functionalizable aminophenyl group makes this compound a highly promising precursor for advanced materials. nih.gov Conjugated polymers, which feature a backbone of alternating single and double bonds, are of particular interest for their electronic and optical properties. nih.gov

Potential applications include:

Conjugated Polymers: The amino group can serve as a handle for polymerization, allowing the incorporation of the thienyl-ketone structure into polymer backbones. The resulting polymers could exhibit interesting semiconducting or photophysical properties, suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or light-emitting diodes (OLEDs). The properties of such polymers can be tailored by modifying the backbone structure. nih.govrsc.org

Optoelectronic Materials: The inherent conjugation between the phenyl and thienyl rings, which can be extended through chemical modification, makes this molecule a candidate for creating novel dyes or nonlinear optical materials. The ketone and amine functionalities allow for fine-tuning of the electronic properties (e.g., HOMO/LUMO energy levels) through derivatization. mdpi.comresearchgate.net

Table 2: Potential Polymer Classes and Properties from this compound

Polymer Class Polymerization Site Potential Properties Potential Applications
Polyimides Amino group High thermal stability, dielectric properties High-performance films, electronics
Polyanilines Amino group Electrical conductivity, electrochromism Sensors, anti-corrosion coatings
Thiophene-based Polymers Thiophene ring (via C-H activation or functionalization) Semiconducting, light absorption/emission mdpi.com OFETs, OPVs, OLEDs
Donor-Acceptor Polymers Combination of aminophenyl (donor) and other functionalized units (acceptor) Tunable band gaps, charge transport rsc.org Organic solar cells

Computational Design and Targeted Synthesis of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and guiding synthetic efforts, reducing the trial-and-error inherent in laboratory work. whsunresearch.group Applying these methods to this compound can accelerate the discovery of new derivatives with specific, desirable characteristics.

Future research in this area would involve:

Reactivity Prediction: Using Density Functional Theory (DFT) calculations to model reaction mechanisms and predict the most likely outcomes of unexplored transformations. This can help prioritize synthetic targets and identify promising reaction conditions.

Designing Materials Precursors: Computationally screening virtual libraries of derivatives to identify candidates with optimal electronic properties (e.g., band gap, charge mobility) for specific materials science applications. For instance, modeling how different substituents on the phenyl or thienyl rings affect the HOMO/LUMO levels can guide the synthesis of more efficient materials for solar cells. researchgate.net

Rational Drug Design: While outside the strict scope of this article's focus on chemistry, the scaffold is relevant. Computational docking studies could predict the binding of derivatives to biological targets, guiding the synthesis of molecules for potential therapeutic applications. This represents a long-term, application-driven research direction.

By leveraging computational insights, chemists can move towards a more predictive and rational approach to synthesis, creating novel molecules with precisely tailored functions. whsunresearch.groupmdpi.com

Q & A

Q. How can researchers confirm the structural identity of 1-(2-Aminophenyl)-2-(2-thienyl)ethanone using spectroscopic methods?

To confirm the identity, employ a combination of spectroscopic techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks. The aminophenyl group should show aromatic protons at ~6.5–7.5 ppm and a carbonyl (C=O) signal near 190–200 ppm. The thienyl moiety will exhibit distinct splitting patterns due to sulfur’s electronegativity .
  • IR Spectroscopy : Look for absorption bands at ~1650–1700 cm1^{-1} (C=O stretch) and 3350–3500 cm1^{-1} (N-H stretch from the aminophenyl group) .
  • Mass Spectrometry : Validate the molecular ion peak at m/z 217 (C12_{12}H11_{11}NOS) and fragmentation patterns consistent with cleavage at the ketone and thienyl groups .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

  • Safety Precautions : Use personal protective equipment (PPE) including nitrile gloves and goggles. Avoid inhalation of dust (P261) and skin contact (P262) .
  • Storage : Store in a cool, dry place under inert gas (e.g., argon) to prevent oxidation of the aminophenyl group. Compatibility testing with common lab solvents (e.g., DMSO, ethanol) is recommended .
  • Toxicology : Due to limited toxicological data, assume acute toxicity and implement fume hood use for synthesis or purification steps .

Advanced Research Questions

Q. What strategies can be employed to optimize the synthesis yield of this compound while minimizing byproduct formation?

  • Reaction Optimization :
    • Use Friedel-Crafts acylation with Lewis acids (e.g., AlCl3_3) to couple 2-aminophenyl precursors with thienyl acetyl chloride. Monitor temperature (60–80°C) to avoid over-acylation .
    • Employ regioselective catalysts (e.g., Pd/C) to direct coupling between the aminophenyl and thienyl moieties, reducing isomer formation .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the product from byproducts like 3-acetylthiophene .

Q. How can researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Data Validation :
    • Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Cross-reference with structurally analogous compounds (e.g., 2-acetylthiophene derivatives) .
    • Use orthogonal analytical methods (HPLC, LC-MS) to verify compound purity (>95%) before biological testing, as impurities like 3-acetylthiophene may skew results .
  • Mechanistic Studies : Perform docking simulations to assess binding affinity to target proteins (e.g., kinases), correlating with experimental IC50_{50} values .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how can they be mitigated?

  • Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological or environmental samples .
  • Detection Sensitivity : Optimize HPLC-UV parameters (λ = 254 nm for aromatic rings) or switch to UPLC-MS/MS for trace-level quantification (LOQ < 1 ng/mL) .
  • Calibration Standards : Prepare fresh standard curves in matrix-matched solvents to account for matrix effects .

Methodological Guidance for Experimental Design

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Experimental Setup :
    • Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 7, 14, and 30 days .
    • Monitor degradation via HPLC, tracking the disappearance of the parent compound and emergence of degradation products (e.g., oxidized aminophenyl derivatives) .
  • Kinetic Analysis : Calculate rate constants (k) and half-life (t1/2_{1/2}) using first-order kinetics models. Compare stability profiles to analogous ketones .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis sets to model charge distribution. The carbonyl carbon is electrophilic, with partial charges (~+0.45) favoring nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways to predict regioselectivity in substitution reactions .

Contradiction Analysis and Troubleshooting

Q. How should conflicting data on the compound’s solubility in polar vs. non-polar solvents be resolved?

  • Replicate Experiments : Test solubility in DMSO, ethanol, and dichloromethane using gravimetric analysis. Note discrepancies caused by hygroscopicity or impurities .
  • Solubility Parameters : Calculate Hansen solubility parameters (δD_D, δP_P, δH_H) to rationalize deviations. The compound’s δP_P (~8.5 MPa1/2^{1/2}) aligns with mid-polarity solvents like acetone .

Q. Why do some synthetic routes report low yields despite high starting material purity?

  • Byproduct Formation : Characterize reaction intermediates via 1H^1H-NMR to identify side reactions (e.g., dimerization at the amino group). Introduce protecting groups (e.g., Boc) for the amine to prevent unwanted coupling .
  • Catalyst Deactivation : Test fresh vs. recycled catalysts (e.g., AlCl3_3) using XPS to detect surface oxidation, which reduces acylation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.